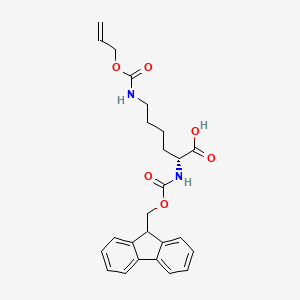

Fmoc-D-Lys(Alloc)-OH

概要

説明

“Fmoc-D-Lys(Alloc)-OH” is a compound used in peptide synthesis . It has the empirical formula C25H28N2O6 and a molecular weight of 452.50 . The compound is also known as Nα-Fmoc-Nε-Alloc-D-lysine or Nε-Alloc-Nα-Fmoc-D-lysine .

Synthesis Analysis

The synthesis of “this compound” involves solid-phase peptide synthesis methodology . This process requires handles that attach the growing peptides to the polymeric support and can be cleaved under appropriate conditions, while maintaining intact the side-chain protecting groups .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string: OC(=O)C@@HOCC=C)NC(=O)OCC1c2ccccc2-c3ccccc13 .

Chemical Reactions Analysis

“this compound” is suitable for Fmoc solid-phase peptide synthesis . It’s used in the preparation of protected peptides and peptide fragments .

Physical and Chemical Properties Analysis

“this compound” is a powder form compound with an assay of ≥98.0% (HPLC) . It’s suitable for peptide synthesis and is stored at a temperature of 2-8°C .

科学的研究の応用

生物医学アプリケーション

Fmoc-D-Lys(Alloc)-OHは、生物学的、生物医学的、およびバイオテクノロジーの用途に適した生体適合性材料であるペプチドベースのハイドロゲル(PHG)の作成に使用されます {svg_1}. これらのPHGは、薬物送達システムとイメージングのための診断ツールとして使用されます {svg_2}.

組織工学

this compoundを含むKシリーズペプチドのFmoc誘導体は、そのゲル化能力を保持することがわかった {svg_3}. その中で、より剛性の高いFmoc-K3ハイドロゲルは、組織工学の潜在的な材料として機能し、細胞接着、生存、および複製を完全にサポートしています {svg_4}.

自己組織化材料

this compoundは、自己組織化材料の合成に使用されます。 これらの材料は、3次元ナノファイバー、ナノリボン、またはナノチューブネットワーク構造に自己組織化することができます {svg_5}.

オルガノゲル形成

this compoundは、オルガノゲルの形成に使用されます。 これらのオルガノゲルは、安定しており、熱可逆性であり、アルコール、置換ベンゼン、および塩素化溶媒で形成することができます {svg_6}.

ペプチド合成

this compoundは、ペプチド合成に使用されます。 Fmoc保護基は、4-メチルピペリジンなどの有機塩基を使用して樹脂から除去することができます {svg_7}.

生理学的に関連する環境の作成

this compoundを使用して作成されたペプチドベースのハイドロゲル(PHG)は、in vitro実験のために生理学的に関連する環境を提供します {svg_8}.

作用機序

Target of Action

Fmoc-D-Lys(Alloc)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides that are being synthesized. The Alloc group in the compound is specifically designed to protect the epsilon-amino group of the lysine residue during peptide synthesis .

Mode of Action

This compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . In this process, the Fmoc group is removed under basic conditions, allowing the free amine to react with the carboxyl group of another amino acid or peptide. The Alloc group remains intact during this process, protecting the epsilon-amino group until it is selectively deprotected at a later stage .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis. It allows for the selective formation of peptide bonds without causing side reactions at the epsilon-amino group of the lysine residue . This is particularly important in the synthesis of complex peptides, where selective deprotection and coupling reactions are required .

Pharmacokinetics

The compound’s stability, solubility, and reactivity are crucial for its effectiveness in peptide synthesis .

Result of Action

The use of this compound in peptide synthesis results in the selective formation of peptide bonds, leading to the production of the desired peptide sequence . The Alloc group can be selectively removed at a later stage to reveal the epsilon-amino group, allowing for further functionalization of the peptide .

Action Environment

The action of this compound is influenced by several environmental factors. These include the pH of the reaction environment, the presence of other reagents, and the temperature . For example, the Fmoc group is removed under basic conditions, while the Alloc group requires the presence of a palladium catalyst for its removal . The compound is typically stored at 2-8°C to maintain its stability .

Safety and Hazards

将来の方向性

“Fmoc-D-Lys(Alloc)-OH” and its analogues have potential applications in tissue engineering . For instance, Fmoc-K3 hydrogel, which is more rigid (G’ = 2526 Pa), fully supports cell adhesion, survival, and duplication . This suggests a promising future direction for the use of “this compound” in biomedical applications .

生化学分析

Biochemical Properties

Fmoc-D-Lys(Alloc)-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group is used to protect the amino group of lysine during peptide synthesis, preventing unwanted reactions. The Alloc group protects the side chain of lysine, allowing for selective deprotection and further functionalization. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as Fmoc-protected amino acids and coupling reagents like HBTU and HATU. These interactions facilitate the formation of peptide bonds, leading to the synthesis of desired peptides .

Cellular Effects

This compound influences various cellular processes, particularly in the context of peptide synthesis. The compound can affect cell signaling pathways, gene expression, and cellular metabolism by incorporating synthesized peptides into cellular systems. These peptides can act as signaling molecules, influencing pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, this compound-derived peptides can modulate gene expression by acting as transcription factors or interacting with DNA .

Molecular Mechanism

The mechanism of action of this compound involves its role in peptide synthesis. The Fmoc group is removed under basic conditions, exposing the amino group of lysine for coupling reactions. The Alloc group is removed under mild conditions using palladium catalysts, allowing for selective deprotection of the lysine side chain. These deprotection steps enable the sequential addition of amino acids to form peptides. This compound can also interact with enzymes involved in peptide synthesis, such as peptidyl transferases, facilitating the formation of peptide bonds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions but can degrade under harsh conditions, such as prolonged exposure to strong acids or bases. Over time, the stability of this compound can influence the efficiency of peptide synthesis, with potential long-term effects on cellular function observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can effectively participate in peptide synthesis. At high doses, this compound may exhibit toxic or adverse effects, such as cytotoxicity or disruption of normal cellular processes. These threshold effects highlight the importance of optimizing dosage levels in experimental settings to avoid potential toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidyl transferases and proteases, which facilitate the formation and cleavage of peptide bonds. Additionally, this compound can influence metabolic flux and metabolite levels by incorporating synthesized peptides into metabolic pathways, potentially affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can participate in peptide synthesis. The transport and distribution of this compound are crucial for its effective incorporation into peptides and subsequent biological activities .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or Golgi apparatus, where peptide synthesis occurs. This localization is essential for the compound’s activity and function, ensuring that it is available for peptide synthesis and subsequent biological processes .

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-enoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6/c1-2-15-32-24(30)26-14-8-7-13-22(23(28)29)27-25(31)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBNDXHENJDCBA-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679799 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-{[(prop-2-en-1-yl)oxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214750-75-1 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-[(2-propen-1-yloxy)carbonyl]-D-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214750-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-{[(prop-2-en-1-yl)oxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the advantage of using Fmoc-D-Lys(Alloc)-OH in the synthesis of Ganirelix compared to the original method?

A: The research article highlights that utilizing this compound, alongside Fmoc-Lys(Alloc)-OH, in the synthesis of Ganirelix offers several advantages over the original method that employed Fmoc-HArg(Et)2-OH and Fmoc-D-HArg(Et)2-OH. [] This modified approach, involving the incorporation of these specific Fmoc-protected lysine derivatives, leads to a final Ganirelix product with higher purity and fewer impurities. [] This improvement in synthesis ultimately contributes to a more cost-effective large-scale production process for this important medication. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine](/img/structure/B613242.png)

![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B613261.png)